molecular formula C12H26O2 B14724812 1-[1-(3-Methylbutoxy)ethoxy]pentane CAS No. 13442-92-7

1-[1-(3-Methylbutoxy)ethoxy]pentane

Katalognummer: B14724812
CAS-Nummer: 13442-92-7
Molekulargewicht: 202.33 g/mol
InChI-Schlüssel: ZDXAJQYVODZHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3-Methylbutoxy)ethoxy]pentane is a chemical compound with the molecular formula C12H26O2. It is a colorless liquid with a unique chemical structure, characterized by the presence of both ether and alkane functional groups. This compound is known for its low volatility and specific physicochemical properties, such as a predicted density of 0.842±0.06 g/cm³ and a boiling point of 220.2±8.0 °C .

Vorbereitungsmethoden

The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .

Vergleich Mit ähnlichen Verbindungen

1-[1-(3-Methylbutoxy)ethoxy]pentane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Eigenschaften

CAS-Nummer

13442-92-7

Molekularformel

C12H26O2

Molekulargewicht

202.33 g/mol

IUPAC-Name

1-[1-(3-methylbutoxy)ethoxy]pentane

InChI

InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

ZDXAJQYVODZHIO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(C)OCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.